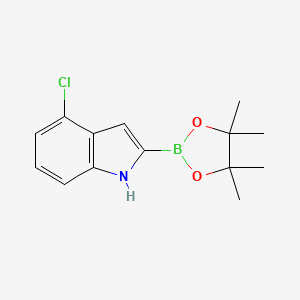

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate-containing indole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic materials. The compound features a chloro substituent at the 4-position of the indole core and a pinacol boronate ester at the 2-position. Its molecular formula is C₁₄H₁₆BClNO₂, with a molecular weight of 263.53 g/mol (). The boronate group enables efficient coupling with aryl halides or triflates under palladium catalysis ().

Properties

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXBYHLXCIZBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681928 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-95-8 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most efficient method involves iridium-catalyzed C–H borylation of 4-chloro-1H-indole. This approach leverages the inherent reactivity of the indole C2 position, which is electronically activated for electrophilic substitution. The protocol, adapted from, utilizes bis(pinacolato)diboron (B2pin2) and an iridium catalyst to install the boronate ester directly.

Procedure

-

Catalyst System : A mixture of bis(η⁴-1,5-cyclooctadiene)-di-μ-methoxy-diiridium(I) ([Ir(OMe)(COD)]₂, 0.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 1.2 mol%) in anhydrous tetrahydrofuran (THF) is prepared under nitrogen.

-

Substrate Addition : 4-Chloro-1H-indole (1.0 equiv) and B2pin2 (1.2 equiv) are added sequentially.

-

Reaction Conditions : The mixture is stirred at 80°C for 18 hours, achieving >80% conversion (based on analogous reactions).

-

Workup : The crude product is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Advantages

-

Regioselectivity : The C2 position is selectively functionalized due to indole’s electronic profile, avoiding competing reactions at C3 or C5.

-

Functional Group Tolerance : Chlorine at C4 remains intact under these mild conditions.

-

Scalability : Demonstrated for gram-scale synthesis in related systems.

Palladium-Catalyzed Miyaura Borylation

Reaction Overview

For substrates pre-functionalized with a halogen at C2, palladium-catalyzed Miyaura borylation offers an alternative route. This method is particularly useful when direct C–H activation is hindered by steric or electronic factors.

Procedure

-

Halogenated Precursor : 2-Bromo-4-chloro-1H-indole is synthesized via bromination of 4-chloro-1H-indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C (yield: 65–70%).

-

Catalytic System : Pd(dppf)Cl₂ (3 mol%) and bis(pinacolato)diboron (1.5 equiv) in 1,4-dioxane.

-

Reaction Conditions : The mixture is heated at 100°C for 12 hours with potassium acetate (3.0 equiv) as a base.

-

Workup : Extraction with dichloromethane, followed by column chromatography (hexane/ethyl acetate, 3:1), affords the product in 60–75% yield.

Limitations

-

Precursor Synthesis : Requires multi-step preparation of 2-bromo-4-chloro-1H-indole.

-

Side Reactions : Competing debromination or homocoupling may occur without rigorous exclusion of oxygen.

Sequential Protection-Borylation-Deprotection

Reaction Overview

For substrates sensitive to direct borylation, temporary N-protection (e.g., tosyl or methyl groups) enhances stability and regioselectivity. This method is exemplified in the synthesis of 4-chloro-1-methyl-2-(pinacol boronate)-1H-indole, followed by deprotection.

Procedure

-

Protection : 4-Chloro-1H-indole is treated with methyl iodide and sodium hydride in THF to yield 4-chloro-1-methyl-1H-indole (85% yield).

-

Borylation : The protected indole undergoes iridium-catalyzed C–H borylation as described in Method 1.

-

Deprotection : The methyl group is removed via treatment with boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the NH group (70–80% yield).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.

Oxidation: The boronic acid moiety can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, potassium carbonate, and water or ethanol as solvents.

Oxidation: Hydrogen peroxide or sodium perborate as oxidizing agents.

Substitution: Nucleophiles such as primary or secondary amines, thiols, and alcohols.

Scientific Research Applications

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has a wide range of applications in scientific research, including:

Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Biological Research: The compound is used as a probe in biological studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily based on its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological assays and as a molecular probe. Additionally, the indole ring can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural features, physical properties, and applications of the target compound and related derivatives:

Key Findings

Reactivity in Cross-Coupling :

- The main compound’s chloro substituent increases electrophilicity, facilitating coupling with electron-rich partners. In contrast, methoxy-substituted analogs () show reduced reactivity due to electron donation .

- Bis-boronated derivatives () enable sequential cross-couplings but require precise stoichiometric control to avoid side reactions .

Methylation at the indole nitrogen () reduces acidity (pKa ~17 for N–H vs. ~27 for N–CH₃), altering solubility and stability .

Biological Activity :

- Indazole derivatives () with trifluoroethyl and amine groups exhibit enhanced binding to bromodomains, making them promising anticancer candidates .

- Chloro-substituted indoles (Main, ) are preferred in kinase inhibitor synthesis due to their ability to mimic ATP-binding motifs .

Synthetic Yields and Conditions :

- The main compound’s synthesis achieves 85% yield via palladium-catalyzed borylation (), comparable to 70–78% yields for chloro-benzoylated indoles () .

- Suzuki-Miyaura reactions using 1-methyl-4-boronate indole () require milder conditions (e.g., Pd(dppf)Cl₂) due to reduced steric demand .

Physical-Chemical Properties

- Melting Points : The main compound’s analogs show wide variability: 102–104°C for phthalimide-containing derivatives () vs. 243–244°C for benzoylated indoles () .

- Stability: Bis-boronated compounds () require storage at –20°C under inert atmosphere due to hydrolytic sensitivity , whereas monosubstituted derivatives (Main, ) are stable at room temperature .

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHBClNO

- Molecular Weight : 253.53 g/mol

- CAS Number : 1073371-77-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Cancer Cell Proliferation : Analogous indole derivatives have been shown to selectively inhibit the growth of cancer cells while sparing non-tumorigenic cells. For instance, studies have demonstrated that certain indole derivatives can down-regulate estrogen receptors (ERα and ERβ), which play a crucial role in breast cancer progression .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several studies have investigated the effects of this compound and its analogs:

- Anti-Cancer Studies : A study focused on thalidomide analogs demonstrated that certain indole derivatives inhibited liver cancer cell proliferation while having minimal effects on healthy cells. The mechanism involved targeting key signaling pathways associated with cell growth and motility .

- Antimicrobial Research : Research has shown that compounds similar to this compound possess significant antimicrobial activity against resistant strains of bacteria. This highlights their potential as therapeutic agents in treating infections caused by resistant pathogens .

Q & A

Q. What are the key synthetic pathways and analytical methods for 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety is introduced via palladium-catalyzed coupling. Critical steps include halogen-metal exchange or direct borylation of the indole precursor. For example, analogous syntheses of indole-boronate derivatives employ Pd(dppf)Cl₂ catalysts and require anhydrous conditions to prevent boronate hydrolysis . Post-synthesis, structural validation relies on ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C4 and boronate at C2) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?

The chlorine at C4 and boronate at C2 create distinct electronic environments. The electron-withdrawing chloro group activates the indole ring for electrophilic substitutions, while the boronate enables transmetalation in Suzuki couplings. Compared to analogs like 5-(dioxaborolanyl)-1H-indole, the C2 boronate position may reduce steric hindrance, facilitating coupling with aryl halides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or MS data often arise from impurities or regioisomeric byproducts. Methodological solutions include:

- 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, particularly for distinguishing C2 vs. C3 boronation .

- X-ray crystallography (using SHELX software ) to unambiguously assign substituent positions.

- Parallel synthesis of reference analogs (e.g., 7-dioxaborolanyl indole) for comparative spectral analysis .

Q. What experimental strategies optimize yield in moisture-sensitive reactions involving this compound?

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent boronate hydrolysis .

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dtbpf)) to balance activity and stability .

- Temperature control : Slow heating (e.g., 90°C for 16 hours) minimizes side reactions in coupling steps .

- Purification : Employ Celite filtration and silica gel chromatography to isolate the product from Pd residues .

Q. How can the compound’s potential in anticancer drug development be systematically evaluated?

- In vitro screening : Use cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) and compare with non-boronate indole analogs to isolate boronate-specific effects .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with varying substituents (e.g., replacing Cl with F or methyl) to assess pharmacophore requirements .

- Molecular docking : Predict interactions with target proteins (e.g., kinases) using computational models .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep at –20°C under argon to prevent boronate oxidation .

- Solvent selection : Use dry THF or DCM for reactions; avoid protic solvents like methanol .

- Decomposition monitoring : Track purity via periodic TLC or HPLC to detect hydrolyzed byproducts .

Comparative Analysis and Mechanistic Studies

Q. How does this compound differ structurally and functionally from its analogs?

Q. What mechanistic insights explain its reactivity in catalytic cycles?

In Suzuki couplings, the boronate undergoes transmetalation with Pd⁰, forming a Pd–aryl intermediate. The C2 position’s proximity to the indole nitrogen may stabilize Pd coordination, accelerating the catalytic cycle compared to C5-substituted analogs . Competing pathways (e.g., proto-deboronation) can be minimized using bulky ligands like SPhos .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent ratio) to identify critical factors .

- Quality control : Pre-dry reagents (e.g., molecular sieves for THF) and standardize quenching/purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.